2-Fluoro-2-(quinolin-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(quinolin-3-yl)acetic acid is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature . This reaction can be carried out in various solvents such as methanol, ether, acetonitrile, and dichloromethane.
Another approach involves the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate, followed by transformation in the presence of strong acids to yield 3-fluoro-2-quinolines .
Industrial Production Methods
Industrial production of 2-Fluoro-2-(quinolin-3-yl)acetic acid may utilize similar synthetic routes but on a larger scale. The use of eco-friendly and safe reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation, are preferred to meet the demands for greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(quinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used .
Scientific Research Applications
2-Fluoro-2-(quinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-3-yl)acetic acid: Lacks the fluorine atom, resulting in different biological activity and chemical properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Hydroquinoline derivatives: Compounds containing hydroquinoline fragments, which have various pharmaceutical and industrial applications.
Uniqueness
2-Fluoro-2-(quinolin-3-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H,(H,14,15) |
InChI Key |
VCKPBBIKKIJLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)F |
Origin of Product |
United States |
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